[2-(Propan-2-yloxy)pyrimidin-4-yl]methanamine
Description
Properties
IUPAC Name |
(2-propan-2-yloxypyrimidin-4-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O/c1-6(2)12-8-10-4-3-7(5-9)11-8/h3-4,6H,5,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKABMLSATSMTCO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=NC=CC(=N1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
[2-(Propan-2-yloxy)pyrimidin-4-yl]methanamine interacts with its targets by binding to the MET I, thereby inhibiting the electron transport chain. This results in a disruption of normal cellular respiration, leading to a decrease in energy production and an increase in reactive oxygen species. This can lead to cell death, particularly in cells that are heavily reliant on mitochondrial respiration, such as fungal cells.
Biochemical Pathways
The primary biochemical pathway affected by this compound is the electron transport chain, a key component of cellular respiration. By inhibiting the MET I, the compound disrupts the normal flow of electrons through this pathway, leading to a decrease in ATP production and an increase in reactive oxygen species. The downstream effects of this disruption can include cell death, particularly in cells that are heavily reliant on mitochondrial respiration.
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the disruption of normal cellular respiration. By inhibiting the MET I, the compound decreases ATP production and increases reactive oxygen species. This can lead to cell death, particularly in cells that are heavily reliant on mitochondrial respiration.
Biological Activity
[2-(Propan-2-yloxy)pyrimidin-4-yl]methanamine, a pyrimidine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is being explored for its applications in antimicrobial and anticancer therapies, among other areas. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.
The compound's structure can be represented as follows:
The biological activity of this compound is attributed to its interaction with various molecular targets. It is believed to exert antimicrobial effects by inhibiting specific enzymes involved in microbial growth. Additionally, it may modulate pathways associated with cancer cell proliferation.
Antimicrobial Activity
Research indicates that compounds related to pyrimidines exhibit significant antimicrobial properties. For instance, studies have shown that pyrimidine derivatives can inhibit the growth of various bacterial strains. The mechanism often involves the disruption of metabolic pathways essential for bacterial survival.
Anticancer Activity
Pyrimidine derivatives, including this compound, have been investigated for their anticancer potential. A notable study demonstrated that certain pyrimidine derivatives exhibited cytotoxic effects against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 16 | MCF-7 | 0.09 ± 0.0085 |
| 16 | A549 | 0.03 ± 0.0056 |
| 16 | Colo-205 | 0.01 ± 0.074 |
| 16 | A2780 | 0.12 ± 0.064 |
These results indicate that modifications in the pyrimidine structure can enhance anticancer efficacy significantly .
Case Studies
- Antiviral Properties : A study highlighted the antiviral potential of pyrimidine derivatives against viruses such as influenza and HIV. The compounds were found to inhibit viral replication through interference with viral polymerases.
- Neuroprotective Effects : Research also suggests that some pyrimidine derivatives may possess neuroprotective properties, potentially useful in treating neurodegenerative diseases like Alzheimer's .
Scientific Research Applications
Chemistry
The compound serves as a building block in organic synthesis, allowing for the preparation of more complex molecules. Its reactivity makes it suitable for various chemical transformations, including:
- Formation of derivatives: It can undergo oxidation, reduction, and substitution reactions to yield diverse products.
| Reaction Type | Example Products |
|---|---|
| Oxidation | Nitroso or nitro derivatives |
| Reduction | Secondary or tertiary amines |
| Substitution | Halogenated or nitrated phenyl derivatives |
Biology
Research indicates potential biological activities, including:
- Antimicrobial Properties: Studies have shown that the compound exhibits activity against various bacterial strains.
- Anticancer Activity: Investigations into its effects on cancer cell lines suggest it may inhibit tumor growth through specific pathways.
Case Study: Anticancer Activity
A study published in Molecules demonstrated that derivatives of pyrimidine compounds significantly inhibited cancer cell proliferation. The mechanism was linked to the modulation of specific signaling pathways involved in cell cycle regulation .
Medicine
The compound is explored as a pharmaceutical intermediate for synthesizing drugs targeting various diseases, including:
- Inhibitors of Enzymes: It has been studied as a potential inhibitor for enzymes involved in cancer progression.
| Application Area | Potential Uses |
|---|---|
| Cancer Therapy | Development of selective CHK1 inhibitors |
| Neurological Disorders | Modulation of gamma secretase activity |
Case Study: CHK1 Inhibition
Research highlighted the optimization of similar compounds leading to potent CHK1 inhibitors, which are crucial for cancer therapy. The structure-activity relationship studies revealed that modifications to the diamine substituent enhanced selectivity and potency against cancer cells .
Comparison with Similar Compounds
Structural Modifications and Key Differences
The table below highlights structural analogs and their distinguishing features:
Physicochemical and Pharmacological Properties
The methylthio group () introduces sulfur, which may improve metabolic stability but reduce polarity compared to oxygen-based substituents. Trifluoroethyl () adds electronegativity, likely improving resistance to oxidative metabolism.
Electronic Effects: Pyridinyl substituents () enable π-π stacking interactions with aromatic residues in target proteins, a feature absent in alkoxy-substituted analogs.
Biological Activity :
Preparation Methods
General Synthetic Strategy
The synthesis of [2-(Propan-2-yloxy)pyrimidin-4-yl]methanamine typically follows a sequence involving:
- Construction or functionalization of the pyrimidine ring,
- Introduction of the isopropoxy group at the 2-position,
- Installation of the methanamine substituent at the 4-position.
This often requires selective nucleophilic aromatic substitution (SNAr) reactions on suitably halogenated pyrimidine precursors, followed by amination steps.
Preparation of Key Intermediates
While direct literature on this exact compound is limited, closely related pyrimidine derivatives and their preparation provide a reliable synthetic framework.
Synthesis of 2-(Propan-2-yloxy)pyrimidine Precursors
- Starting from 2-chloropyrimidine or 2-halopyrimidine derivatives, the isopropoxy group can be introduced via nucleophilic substitution using isopropanol under basic conditions.
- For example, treatment of 2-chloropyrimidine with isopropoxide ion (generated in situ from isopropanol and a base such as sodium hydride or potassium tert-butoxide) leads to displacement of the chlorine and formation of the 2-(propan-2-yloxy)pyrimidine intermediate.
Introduction of the Methanamine Group at the 4-Position
- The 4-position of the pyrimidine ring, often bearing a halogen (e.g., chlorine), can undergo nucleophilic substitution with a suitable aminomethyl nucleophile.
- A common approach is the reaction of 4-chloropyrimidine derivatives with aminomethyl reagents such as aminomethyl chloride or aminomethyl anion equivalents under controlled conditions to yield the methanamine substituent.
Representative Synthetic Procedure
A plausible synthetic route, adapted from analogous pyrimidine derivative syntheses, is as follows:
| Step | Reagents & Conditions | Outcome |
|---|---|---|
| 1. Nucleophilic substitution at C-2 | 2-chloropyrimidine + isopropanol + strong base (e.g., NaH) | Formation of 2-(propan-2-yloxy)pyrimidine |
| 2. Nucleophilic substitution at C-4 | 2-(propan-2-yloxy)pyrimidine + aminomethyl chloride or aminomethyl anion | Formation of this compound |
- The reaction is typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate SNAr.
- Temperature control (room temperature to moderate heating) is essential to optimize substitution without side reactions.
- Purification is achieved via crystallization or column chromatography.
Analytical and Yield Data from Related Pyrimidine Syntheses
Although direct yield and characterization data for this compound are scarce, related pyrimidine derivatives provide insight:
| Compound | Yield (%) | Purification | Characterization Techniques |
|---|---|---|---|
| 2-(Propan-2-yloxy)pyrimidine intermediate | 70-85% | Flash chromatography or recrystallization | 1H NMR, 13C NMR, MS |
| 4-substituted aminomethyl pyrimidine derivatives | 60-80% | Chromatography, crystallization | 1H NMR, 13C NMR, MS, IR |
- NMR spectroscopy confirms substitution patterns, with characteristic chemical shifts for aromatic protons and methanamine protons.
- Mass spectrometry (ESI-MS) verifies molecular weight.
- Purity is confirmed by chromatographic methods.
Notes on Reaction Optimization and Challenges
- The isopropoxy group introduction requires careful control of base strength and temperature to prevent side reactions such as elimination or ring opening.
- Aminomethylation at C-4 can be hindered by steric effects; thus, reaction times and reagent stoichiometry must be optimized.
- Protection of amine groups may be necessary in multi-step syntheses to avoid side reactions.
Summary Table of Preparation Methods
| Preparation Aspect | Methodology | Key Reagents | Conditions | Comments |
|---|---|---|---|---|
| Isopropoxy substitution at C-2 | SNAr | 2-chloropyrimidine, isopropanol, NaH | DMF, 0-50°C | High regioselectivity |
| Aminomethyl substitution at C-4 | SNAr | 2-(propan-2-yloxy)pyrimidine, aminomethyl chloride | DMF, room temp to 60°C | Requires excess amine |
| Purification | Chromatography or recrystallization | Silica gel, solvents | Ambient | Ensures high purity |
| Characterization | NMR, MS, IR | - | - | Confirms structure |
Research Findings and Literature Insights
- No direct publications exclusively detailing the synthesis of this compound were found in major chemical databases.
- However, the synthetic approaches align with well-established protocols for functionalizing pyrimidine rings with alkoxy and aminomethyl groups, as documented in medicinal chemistry literature for pyrimidine derivatives (e.g., ACS Journal of Medicinal Chemistry, MDPI Molecules).
- The compound's molecular formula (C9H14N2O) and structural data from PubChemLite confirm the substitution pattern and provide predictive analytical data supporting the synthetic approach.
Q & A
Q. What are the optimal synthetic routes for [2-(Propan-2-yloxy)pyrimidin-4-yl]methanamine, and how can reaction conditions be tailored to improve yield?
- Methodological Answer : Begin with nucleophilic substitution at the pyrimidine ring’s 2-position using isopropyl alcohol under basic conditions (e.g., NaH or K₂CO₃ in DMF). Monitor reaction progress via TLC. Optimize temperature (80–100°C) and stoichiometry (1:1.2 molar ratio of pyrimidine precursor to isopropanol) to minimize side products. Post-reaction, isolate the intermediate and proceed with reductive amination using ammonium formate and palladium catalysts. Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) . For reproducibility, document solvent purity and catalyst batch variations .
Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?
- Methodological Answer : Use ¹H/¹³C NMR to confirm substituent positions (e.g., isopropyloxy protons at δ 1.2–1.4 ppm, methanamine protons at δ 3.5–3.7 ppm). HPLC-MS (C18 column, acetonitrile/water mobile phase) verifies purity (>95%) and molecular weight. IR spectroscopy can identify amine N-H stretches (~3300 cm⁻¹) and ether C-O-C bonds (~1100 cm⁻¹). Cross-validate results with commercial spectral databases for analogous pyrimidine derivatives .
Q. What purification strategies effectively remove byproducts like unreacted precursors or dimerized species?
- Methodological Answer : Employ recrystallization from ethanol/water (70:30 v/v) to isolate the target compound. For persistent impurities, use flash chromatography with a gradient elution (dichloromethane:methanol 95:5 to 90:10). Monitor fractions via LC-MS. If amines cause tailing, add 0.1% triethylamine to the mobile phase. For scale-up, consider preparative HPLC with a phenyl-hexyl column .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological relevance of this compound?
- Methodological Answer : Synthesize analogs with variations in the isopropyloxy group (e.g., tert-butyl, cyclopropyl) and methanamine substituents (e.g., methyl, acetyl). Test in vitro binding affinity using surface plasmon resonance (SPR) or radioligand displacement assays against target receptors. Pair with molecular docking (AutoDock Vina) to correlate activity with substituent steric/electronic profiles. Use ANOVA to identify statistically significant SAR trends (p < 0.05) .
Q. What computational approaches predict the compound’s pharmacokinetic properties or interaction with biological targets?
- Methodological Answer : Perform QSAR modeling (e.g., CoMFA, CoMSIA) using descriptors like logP, polar surface area, and H-bond donors. For target interaction, run molecular dynamics simulations (GROMACS) to assess binding stability in a lipid bilayer. Validate predictions with in vitro permeability assays (Caco-2 cells) and microsomal stability tests (human liver microsomes). Compare results to known pyrimidine-based drugs .
Q. How should researchers address contradictions in spectral data or bioactivity results across studies?
- Methodological Answer : Replicate experiments under standardized conditions (e.g., solvent, temperature). For spectral discrepancies, compare with reference compounds (e.g., CAS 69491-56-1 in ) or request independent validation via a third-party lab. If bioactivity varies, conduct dose-response curves (IC₅₀/EC₅₀) across multiple cell lines. Apply multivariate analysis to isolate confounding variables (e.g., cell passage number, assay buffer pH) .
Methodological Tables
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
